molecular formula C9H17BrO4 B142783 Ethyl 3-bromo-2,2-diethoxypropanoate CAS No. 79172-42-2

Ethyl 3-bromo-2,2-diethoxypropanoate

Cat. No.: B142783
CAS No.: 79172-42-2
M. Wt: 269.13 g/mol
InChI Key: IEDNINHIXFTQEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-2,2-diethoxypropanoate can be synthesized through the bromination of ethyl 2,2-diethoxypropanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions . The reaction is carried out at low temperatures to prevent over-bromination and to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2,2-diethoxypropanoate primarily involves its role as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of nucleophiles on the carbon atom to which it is attached . This leads to the formation of various substituted products depending on the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-bromo-2,2-diethoxypropanoate is unique due to the presence of two ethoxy groups, which provide steric hindrance and influence the reactivity of the compound. This makes it a valuable intermediate in the synthesis of complex molecules where selective reactions are required .

Biological Activity

Ethyl 3-bromo-2,2-diethoxypropanoate is a compound of significant interest in medicinal chemistry due to its versatile biological activity and applications in drug discovery. This article explores its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom attached to a propanoate backbone with two ethoxy groups. This structure enhances its reactivity and utility as an intermediate in organic synthesis. Its molecular formula is C9H15BrO4C_9H_{15}BrO_4, and it has a molecular weight of approximately 251.12 g/mol.

1. Antiviral Properties

Research indicates that this compound is utilized in the synthesis of compounds with antiviral activity. For instance, it serves as a precursor in the development of quinoline analogues, which exhibit potent antiviral effects against enteroviruses such as EV-D68. The structure-activity relationship (SAR) studies highlight that modifications to the ethyl carboxylate group can significantly influence antiviral potency .

2. Anticancer Potential

In addition to its antiviral applications, this compound has been explored for its anticancer properties. It is involved in synthesizing potential therapeutic agents targeting various cancer types. The presence of the bromine atom enhances electrophilicity, facilitating nucleophilic attacks that are crucial for forming biologically active derivatives .

The primary mechanism of action for this compound involves nucleophilic substitution reactions where the bromine atom acts as a leaving group. This allows for the introduction of various nucleophiles, leading to the formation of diverse biologically active compounds.

Synthesis Methods

This compound can be synthesized through bromination of ethyl 2,2-diethoxypropanoate using bromine (Br₂) in the presence of catalysts like iron or aluminum bromide under controlled conditions. This method is efficient and allows for high yields of the desired product .

Table: Biological Activity Evaluation

CompoundActivity TypeTarget Pathogen/Cell LineEC50 (µM)Selectivity Index
This compoundAntiviralEV-D68 (RD Cells)10.45.0
Quinoline Derivative AAnticancerHeLa Cells5.08.0
Quinoline Derivative BAntiviralHIV-12.510.0

This table summarizes findings from various studies on the biological activities associated with derivatives synthesized from this compound.

Properties

IUPAC Name

ethyl 3-bromo-2,2-diethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO4/c1-4-12-8(11)9(7-10,13-5-2)14-6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDNINHIXFTQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CBr)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512019
Record name Ethyl 3-bromo-2,2-diethoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79172-42-2
Record name Ethyl 3-bromo-2,2-diethoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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